molecular formula C8H10BrNO B15046047 5-Bromo-2-(methoxymethyl)-3-methylpyridine

5-Bromo-2-(methoxymethyl)-3-methylpyridine

Cat. No.: B15046047
M. Wt: 216.07 g/mol
InChI Key: GWJZCNDUZYLWOR-UHFFFAOYSA-N
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Description

5-Bromo-2-(methoxymethyl)-3-methylpyridine is a heterocyclic organic compound that belongs to the pyridine family. This compound is characterized by the presence of a bromine atom at the 5th position, a methoxymethyl group at the 2nd position, and a methyl group at the 3rd position of the pyridine ring. It is a valuable intermediate in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(methoxymethyl)-3-methylpyridine typically involves the bromination of 2-(methoxymethyl)-3-methylpyridine. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron powder. The reaction is usually performed under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also enhances the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(methoxymethyl)-3-methylpyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The methoxymethyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction Reactions: The pyridine ring can be reduced to form piperidine derivatives.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) are commonly used.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

Major Products Formed

    Substitution Reactions: Products include 2-(methoxymethyl)-3-methylpyridine derivatives with various substituents at the 5th position.

    Oxidation Reactions: Products include 2-(formylmethyl)-3-methylpyridine or 2-(carboxymethyl)-3-methylpyridine.

    Reduction Reactions: Products include 2-(methoxymethyl)-3-methylpiperidine.

Scientific Research Applications

5-Bromo-2-(methoxymethyl)-3-methylpyridine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: It serves as a building block for the synthesis of biologically active compounds, such as enzyme inhibitors and receptor modulators.

    Medicine: It is used in the development of new drugs for the treatment of various diseases, including cancer and infectious diseases.

    Industry: It is employed in the production of specialty chemicals and materials, including dyes and polymers.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(methoxymethyl)-3-methylpyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methoxymethyl group can enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins. The bromine atom can participate in halogen bonding, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-methoxypyridine: Lacks the methoxymethyl group, making it less lipophilic.

    2-(Methoxymethyl)-3-methylpyridine: Lacks the bromine atom, reducing its potential for halogen bonding.

    5-Bromo-3-methylpyridine: Lacks the methoxymethyl group, affecting its solubility and reactivity.

Uniqueness

5-Bromo-2-(methoxymethyl)-3-methylpyridine is unique due to the combination of the bromine atom, methoxymethyl group, and methyl group on the pyridine ring. This unique structure imparts specific chemical and physical properties, making it a versatile intermediate in organic synthesis and a valuable compound in scientific research.

Properties

Molecular Formula

C8H10BrNO

Molecular Weight

216.07 g/mol

IUPAC Name

5-bromo-2-(methoxymethyl)-3-methylpyridine

InChI

InChI=1S/C8H10BrNO/c1-6-3-7(9)4-10-8(6)5-11-2/h3-4H,5H2,1-2H3

InChI Key

GWJZCNDUZYLWOR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1COC)Br

Origin of Product

United States

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